molecular formula C12H18BrNO3 B13463380 Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13463380
M. Wt: 304.18 g/mol
InChI Key: DHXWQEXHLJDMLV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromoethynyl group, and a hydroxyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, brominating agents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen peroxide, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoethynyl group can yield various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a bromoethynyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable for various research applications .

Biological Activity

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO3, with a molecular weight of approximately 304.18 g/mol. The compound features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, which contribute to its chemical reactivity and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific biological pathways, potentially influencing cell signaling and proliferation. Its interaction with various biological targets suggests that it may modulate receptor activity or enzyme function involved in metabolic pathways. Initial findings reveal that it may have binding affinities for certain receptors, which could be quantified using techniques such as isothermal calorimetry .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro. For instance, it has been evaluated for its cytotoxicity against various cancer cell lines. A study indicated that compounds similar to this compound demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell Line
This compoundTBDFaDu hypopharyngeal
BleomycinTBDFaDu hypopharyngeal
N-Boc-3-(bromomethyl)piperidineTBDVarious

Note: TBD = To Be Determined

Toxicity Profile

The toxicity profile of this compound indicates potential hazards; it is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use.

Antiviral Activity

Research into the antiviral properties of nitrogen-containing heterocycles, including derivatives similar to this compound, has shown promising results against viral infections. For example, compounds exhibiting similar structural features have been reported to inhibit viral entry into host cells, thus demonstrating potential as antiviral agents .

Cancer Therapy

A recent study explored the anticancer activity of piperidine derivatives, revealing that specific substitutions can enhance their efficacy against cancer cells. The unique structure of this compound may play a critical role in modulating interactions with target proteins involved in cancer progression .

Properties

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,5-6,8-9H2,1-3H3

InChI Key

DHXWQEXHLJDMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)O

Origin of Product

United States

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